3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Antimicrobial Discovery Natural Products Marine Actinomycetes

Researchers screening HPPD inhibitors often lack well-characterized reference compounds with validated potency for assay development. 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (CAS 79669-18-4) directly addresses this gap with established nanomolar activity and a defined selectivity profile. • HPPD inhibition IC50 = 20 nM - ideal for calibrating high-throughput biochemical assays and benchmarking novel inhibitors. • Validated antimicrobial activity against E. coli and S. aureus; selectivity confirmed by weak dihydroorotase inhibition (IC50 = 180 µM), enabling use as a negative control in selectivity panels. • Naturally occurring in Streptomyces coelicolor; serves as an authentic standard for metabolomics and dereplication of chlorinated 3-phenylpropanoic acid derivatives.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 79669-18-4
Cat. No. B1427839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-hydroxyphenyl)propanoic acid
CAS79669-18-4
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(=O)O)Cl)O
InChIInChI=1S/C9H9ClO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13)
InChIKeyWCFMGDDKGCCBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-4-hydroxyphenyl)propanoic Acid: Baseline Profile


3-(3-Chloro-4-hydroxyphenyl)propanoic acid (CAS: 79669-18-4) is a chlorinated phenolic monocarboxylic acid [1] with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol [2]. It is a natural product identified in Streptomyces coelicolor, belonging to a class of 3-phenylpropanoic acid derivatives that are of interest for their antimicrobial properties [3].

1
Workflow Antimicrobial screening and pharmacophore validation studies
2
Selection Chlorinated phenolic natural product for SAR and enzyme inhibition research
3
Model Context Supports HPPD target engagement and counter-screening selectivity profiling

3-(3-Chloro-4-hydroxyphenyl)propanoic Acid vs. Unsubstituted Analog


Direct substitution of 3-(3-chloro-4-hydroxyphenyl)propanoic acid with unsubstituted 3-phenylpropanoic acid (4) is not scientifically valid for antimicrobial research applications. The introduction of the 3-chloro and 4-hydroxy substituents on the phenyl ring is the critical structural feature conferring biological activity. In a direct antimicrobial study, 3-phenylpropanoic acid (4), lacking this chlorinated-phenolic scaffold, was isolated alongside the active chlorinated derivatives and was not reported to exhibit the same significant and selective antibacterial activity against Escherichia coli and Staphylococcus aureus [1]. This indicates the chloro-hydroxy substitution pattern is essential for the observed bioactivity. Furthermore, for applications involving enzyme inhibition, such as against 4-hydroxyphenylpyruvate dioxygenase (HPPD), the specific substitution is a prerequisite for binding [2].

Analog
3-Phenylpropanoic acid (4) Lacks chloro-hydroxy substitution; antimicrobial screening context may differ. Activity profile cannot be assumed from unsubstituted scaffold alone.
Mechanism
HPPD binding prerequisite Specific substitution pattern is essential for enzyme inhibition. Generic phenylpropanoic acid derivatives may not support target engagement studies.

Quantitative Evidence: 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid


Antibacterial Activity (E. coli, S. aureus)

3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3) demonstrates significant and selective antibacterial activity against Gram-negative (E. coli) and Gram-positive (S. aureus) pathogens, a property not exhibited by its non-chlorinated analog 3-phenylpropanoic acid (4) [1]. The antimicrobial activity was reported qualitatively as 'significant and selective' in the context of the study's fractionation and isolation process, providing a clear differentiation from the inactive parent scaffold [1].

Antibacterial Activity
Head-to-head
Active vs. Inactive
Supports antimicrobial screening context; differentiation from unsubstituted analog.
Qualitative comparison; quantitative MIC not reported in source.
Antimicrobial Discovery Natural Products Marine Actinomycetes

Potent HPPD Inhibition

3-(3-Chloro-4-hydroxyphenyl)propanoic acid is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism. It exhibits an IC50 value of 20 nM against HPPD from pig liver, measured spectrophotometrically using 4-hydroxyphenylpyruvic acid as a substrate [1].

HPPD Inhibition
Reported
IC50 = 20 nM
Reported assay potency context for target engagement studies.
Pig liver HPPD; spectrophotometric analysis.
Enzyme Inhibition Herbicide Discovery Tyrosine Metabolism

Weak Dihydroorotase Inhibition

The compound shows negligible activity against dihydroorotase, an enzyme involved in de novo pyrimidine biosynthesis. It has a reported IC50 of 180,000 nM (180 µM) for inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells at pH 7.37 [1]. This high IC50 value confirms its weak inhibition.

Dihydroorotase Inhibition
Reported
IC50 = 180,000 nM
Supports counter-screening and selectivity profiling context.
Mouse Ehrlich ascites cell enzyme; pH 7.37.
Enzyme Inhibition Pyrimidine Biosynthesis Antiproliferative Target

Key Applications of 3-(3-Chloro-4-hydroxyphenyl)propanoic Acid


HPPD Inhibitor Screening & Lead Optimization

Utilize 3-(3-chloro-4-hydroxyphenyl)propanoic acid as a reference inhibitor in biochemical assays for 4-hydroxyphenylpyruvate dioxygenase (HPPD). Its nanomolar potency (IC50 = 20 nM) [1] makes it suitable for establishing assay windows and benchmarking novel synthetic inhibitors for herbicide or therapeutic development targeting tyrosine metabolism.

Antimicrobial Pharmacophore Validation

Employ the compound in structure-activity relationship (SAR) studies to validate the antimicrobial pharmacophore of the chlorinated 3-phenylpropanoic acid scaffold. Its demonstrated activity against E. coli and S. aureus, contrasted with the inactive non-chlorinated analog [2], makes it a key tool for elucidating the minimal structural requirements for antibacterial activity within this natural product class.

Pyrimidine Biosynthesis Counter-Screening

Include 3-(3-chloro-4-hydroxyphenyl)propanoic acid in selectivity panels to assess off-target activity on dihydroorotase, a key enzyme in pyrimidine biosynthesis. Its extremely weak inhibition (IC50 = 180 µM) [3] serves as a negative control or a selectivity marker, confirming that the compound's primary activity is not mediated through this pathway.

Natural Product Research Reference Standard

Use the compound as an authentic standard for the isolation and identification of chlorinated 3-phenylpropanoic acid derivatives from natural sources, particularly marine actinomycetes. Its well-characterized structure [4] and established presence in Streptomyces coelicolor [2] facilitate comparative metabolomics and dereplication studies.

Application
Selection Property
Validation Focus
HPPD inhibitor screening
Reference inhibitor with reported nanomolar potency context
Target engagement and assay window establishment
Antimicrobial SAR studies
Chlorinated phenolic scaffold validation
Antimicrobial screening context and pharmacophore mapping
Pyrimidine biosynthesis counter-screening
Selectivity marker with weak dihydroorotase inhibition context
Off-target activity assessment
Natural product dereplication
Authentic standard for chlorinated 3-phenylpropanoic acids
Comparative metabolomics and isolation workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.